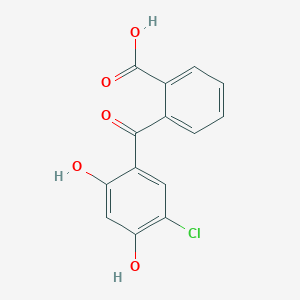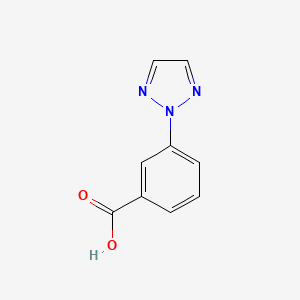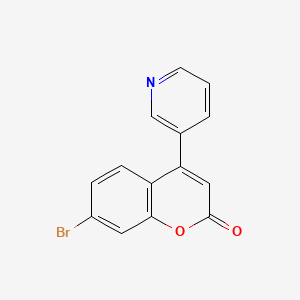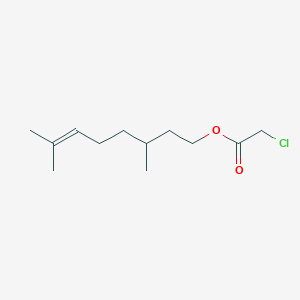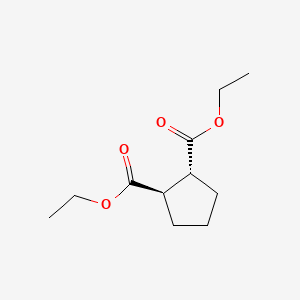
2-Methylbuta-1,3-diene;prop-2-enenitrile
Vue d'ensemble
Description
2-Methylbuta-1,3-diene;prop-2-enenitrile is a synthetic compound that combines the properties of isoprene and acrylonitrile. Isoprene, also known as 2-methyl-1,3-butadiene, is a conjugated diene hydrocarbon, while acrylonitrile is a nitrile with the formula CH₂=CH-CN. The combination of these two compounds results in a material with unique properties, making it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methylbuta-1,3-diene;prop-2-enenitrile can be synthesized through various methods, including free-radical polymerization and copolymerization. One common method involves the free-radical polymerization of isoprene and acrylonitrile in the presence of initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is typically carried out in a solvent like toluene or benzene at temperatures ranging from 60°C to 80°C .
Industrial Production Methods
In industrial settings, the production of isoprene acrylonitrile often involves the use of continuous polymerization processes. These processes are designed to optimize the yield and quality of the final product. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to ensure consistent production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylbuta-1,3-diene;prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of saturated hydrocarbons.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, ozone.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Ammonia, alcohols.
Major Products Formed
The major products formed from these reactions include carboxylic acids, ketones, saturated hydrocarbons, and substituted nitriles .
Applications De Recherche Scientifique
2-Methylbuta-1,3-diene;prop-2-enenitrile has a wide range of scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of copolymers and as a building block for more complex molecules.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility.
Industry: Utilized in the production of synthetic rubbers, adhesives, and coatings
Mécanisme D'action
The mechanism of action of isoprene acrylonitrile involves its ability to undergo polymerization and copolymerization reactions. The molecular targets and pathways involved include the formation of free radicals, which initiate the polymerization process. The presence of the nitrile group in acrylonitrile allows for additional chemical modifications, enhancing the versatility of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to isoprene acrylonitrile include:
Polyisoprene: A polymer of isoprene, known for its elasticity and used in the production of natural rubber.
Polyacrylonitrile: A polymer of acrylonitrile, used in the production of synthetic fibers and as a precursor for carbon fibers.
Nitrile rubber: A copolymer of butadiene and acrylonitrile, known for its resistance to oils and chemicals.
Uniqueness
2-Methylbuta-1,3-diene;prop-2-enenitrile is unique due to its combination of properties from both isoprene and acrylonitrile. This results in a material that is both elastic and chemically resistant, making it suitable for a wide range of applications that require durability and flexibility .
Propriétés
Numéro CAS |
25014-11-3 |
|---|---|
Formule moléculaire |
C8H11N |
Poids moléculaire |
121.18 g/mol |
Nom IUPAC |
2-methylbuta-1,3-diene;prop-2-enenitrile |
InChI |
InChI=1S/C5H8.C3H3N/c1-4-5(2)3;1-2-3-4/h4H,1-2H2,3H3;2H,1H2 |
Clé InChI |
CFEMBVVZPUEPPP-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C=C.C=CC#N |
Numéros CAS associés |
25014-11-3 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4,6,7,8,9-Hexahydro-6,9-methanopyrazino[1,2-a]indol-1(2H)-one](/img/structure/B8731264.png)
